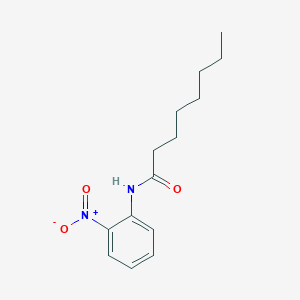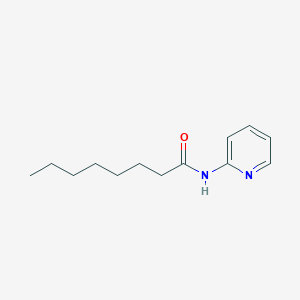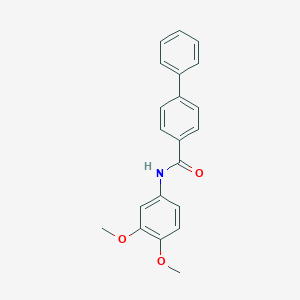![molecular formula C17H14ClNO5 B291694 Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate, also known as DCBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isophthalic acid and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been extensively studied for its potential applications in various fields such as materials science, drug discovery, and biomedical research. In materials science, Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and covalent organic frameworks. In drug discovery, Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been screened for its potential as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells. In biomedical research, Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Mecanismo De Acción
The exact mechanism of action of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth. Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been shown to have low toxicity and is relatively stable under physiological conditions. It has been found to be metabolized by the liver and excreted in the urine. Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has also been shown to have antioxidant properties and can scavenge reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate in lab experiments is its ease of synthesis and purification. It is also relatively stable and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate. One potential area of research is the development of new synthesis methods to improve the yield and purity of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate. Another area of research is the exploration of its potential applications in other fields such as catalysis and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate and its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate involves the reaction of 3-chlorobenzoyl chloride with dimethyl isophthalate in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate as a white crystalline solid. This method has been optimized to produce high yields of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate with minimal impurities.
Propiedades
Fórmula molecular |
C17H14ClNO5 |
|---|---|
Peso molecular |
347.7 g/mol |
Nombre IUPAC |
dimethyl 5-[(3-chlorobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)11-6-12(17(22)24-2)9-14(8-11)19-15(20)10-4-3-5-13(18)7-10/h3-9H,1-2H3,(H,19,20) |
Clave InChI |
SFEYQTDUCMRJGB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















